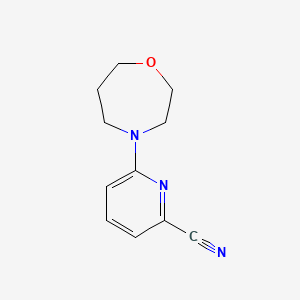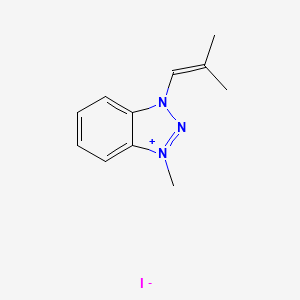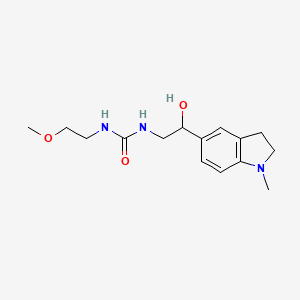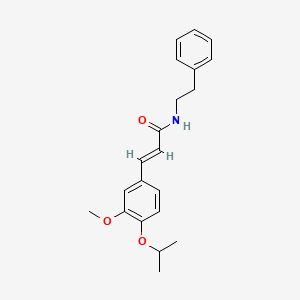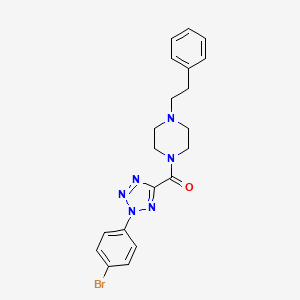
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process to obtain inhibitors of type III secretion in Gram-negative bacteria . Although the target compound is not a thiazol-2-yl methanone, the multi-step approach to synthesizing complex molecules could be similar.
Molecular Structure Analysis
The molecular structure of a related compound, 1-(Benzylsulfonyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoxalin-2-ylmethanone, shows that the tetrahydropyrazine ring adopts a distorted half-chair conformation, and there is intramolecular π–π stacking . This suggests that the target compound may also exhibit interesting conformational characteristics and intramolecular interactions.
Chemical Reactions Analysis
The synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone involved the reaction of 4-bromophenol and benzoyl chloride . This indicates that bromophenols can be key starting materials in the synthesis of bromophenyl methanones, which could be relevant for the synthesis of the target compound.
Physical and Chemical Properties Analysis
The crystal structure of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone was determined to be monoclinic with specific cell data . While this does not directly provide information about the physical and chemical properties of the target compound, it does highlight the importance of crystallography in determining such properties.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
One area of research involves the synthesis of bromophenols and their derivatives, exploring their antioxidant properties. For instance, Balaydın et al. (2010) synthesized bromophenols, evaluating their antioxidant and radical scavenging activities using various in vitro assays. The study found that the synthesized bromophenols exhibited effective antioxidant power, indicating potential applications in areas requiring oxidative stress mitigation, such as pharmaceuticals and food preservation (Balaydın et al., 2010).
Spectral Characterization and Docking Studies
Research by Shahana and Yardily (2020) on novel compounds synthesized and characterized by various spectral techniques, including UV, IR, NMR, and mass spectrometry, highlighted the importance of structural optimization and theoretical vibrational spectra interpretation. Their study aids in understanding the antibacterial activity of the compound, suggesting applications in developing new antimicrobial agents (Shahana & Yardily, 2020).
Anti-inflammatory and Antimicrobial Activities
Another significant application area is the development of compounds with anti-inflammatory and antimicrobial activities. Arunkumar et al. (2009) synthesized novel pyrazole derivatives of gallic acid and evaluated their anti-inflammatory activity, revealing good efficacy. Such compounds could be further explored for their therapeutic potential in treating inflammation-related disorders (Arunkumar et al., 2009).
Antiviral Activity
Sharma et al. (2009) synthesized and evaluated benzimidazole derivatives for their antimicrobial and antiviral potential. Though not effective against bacterial strains, some compounds showed selective activity against viruses, indicating the possibility of developing novel antiviral agents from similar chemical frameworks (Sharma et al., 2009).
Propiedades
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c21-17-6-8-18(9-7-17)27-23-19(22-24-27)20(28)26-14-12-25(13-15-26)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJOTXAAOLYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

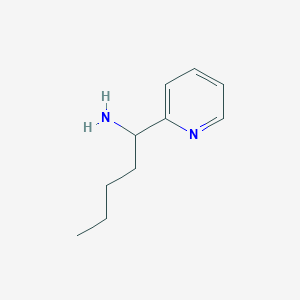
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)
![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)
![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
